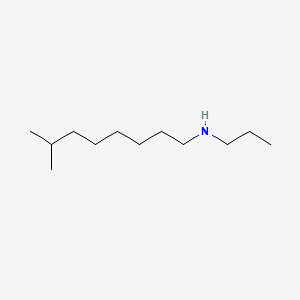

N-Propylisononylamine

Description

Properties

CAS No. |

35723-87-6 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

7-methyl-N-propyloctan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-10-13-11-8-6-5-7-9-12(2)3/h12-13H,4-11H2,1-3H3 |

InChI Key |

NOWPHMVQMCHHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylisononylamine typically involves the reaction of isononylamine with propyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Propylisononylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; reaction conditionsmild temperatures (25-40°C).

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures (-10 to 0°C).

Substitution: Alkyl halides; reaction conditionspresence of a base (sodium hydroxide or potassium carbonate), elevated temperatures (60-80°C).

Major Products Formed

Oxidation: Amine oxides

Reduction: Primary amines

Substitution: Secondary or tertiary amines

Scientific Research Applications

N-Propylisononylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-Propylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Research Findings and Experimental Data

Carcinogenicity and Genotoxicity

- N-Nitrosodi-n-propylamine demonstrated mutagenic activity in Salmonella assays and induced tumors in rodent studies .

- N-Nitrosodimethylamine showed significant carcinogenic potency in multiple studies, with OSHA mandating strict exposure limits .

- N-Propylamine lacks carcinogenicity data in the evidence but poses acute toxicity risks .

Stability and Reactivity

- N-Propylamine is stable under standard conditions but reacts violently with oxidizing agents .

- N-Nitrosodi-n-propylamine decomposes under UV light, releasing nitric oxide .

4. N-Propylamine and nitrosamine derivatives (e.g., N-Nitrosodi-n-propylamine) diverge significantly in hazard profiles, underscoring the importance of structural modifications on chemical behavior. Further research on N-Propylisononylamine would require additional data on its synthesis, properties, and biological activity.

Biological Activity

N-Propylisononylamine (NPINA) is a compound of interest in various fields, particularly due to its potential biological activities. This article delves into the biological activity of NPINA, highlighting its mechanisms, effects, and relevant case studies.

This compound is an amine compound characterized by its long hydrocarbon chain, which influences its biological interactions. The molecular formula and structure play significant roles in its solubility, reactivity, and interaction with biological systems.

The biological activity of NPINA can be attributed to several mechanisms:

- Receptor Interaction : NPINA may interact with various receptors in the body, influencing signaling pathways that affect cellular responses.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways.

- Antioxidant Activity : NPINA exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Effects

Research indicates that NPINA has several notable biological effects:

- Cytotoxicity : Studies have shown that NPINA can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some research suggests that NPINA may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : NPINA has demonstrated anti-inflammatory effects in preclinical models, indicating its potential use in inflammatory conditions.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of NPINA:

-

Cytotoxicity in Cancer Models :

- A study evaluated the cytotoxic effects of NPINA on breast cancer cell lines. Results indicated significant cell death at higher concentrations, suggesting potential for development as an anticancer agent.

-

Neuroprotective Effects :

- In a model of Parkinson's disease, NPINA was administered to assess its protective effects against dopaminergic neuron loss. The findings indicated a reduction in neuronal death and improvement in motor function.

-

Anti-inflammatory Response :

- A clinical trial examined the effects of NPINA on patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of NPINA:

- Absorption and Metabolism : NPINA is rapidly absorbed following administration and undergoes extensive metabolism, primarily in the liver.

- Bioavailability : Research indicates that the bioavailability of NPINA is influenced by its formulation and route of administration.

- Toxicology Studies : Long-term studies have shown that while NPINA exhibits promising biological activities, careful evaluation of its safety profile is necessary before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.